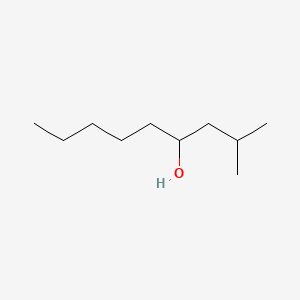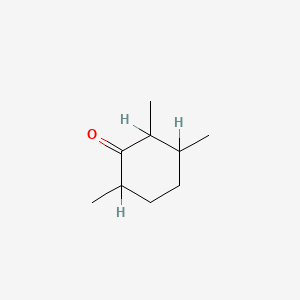
5-Methoxy-4,7-phenanthroline
概要
説明
5-Methoxy-4,7-phenanthroline is a heterocyclic organic compound with the molecular formula C13H10N2O It is a derivative of phenanthroline, a nitrogen-containing aromatic compound, and is characterized by the presence of a methoxy group at the 5-position of the phenanthroline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4,7-phenanthroline typically involves the reaction of 4,7-phenanthroline with methanol in the presence of a suitable catalyst. One common method involves the use of sulfuric acid and sodium 3-nitrobenzenesulfonate in water, followed by heating for several hours . Another approach includes the oxidation of 4,7-phenanthroline-5,6-quinone with nitric acid in the presence of sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
化学反応の分析
Types of Reactions: 5-Methoxy-4,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Nitric acid and sulfuric acid are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Hydrohalic acids like hydrochloric acid or hydrobromic acid in the presence of lithium salts are used for substitution reactions.
Major Products:
Oxidation: 4,7-phenanthroline-5,6-quinone.
Reduction: 5-amino-4,7-phenanthroline.
Substitution: Various substituted phenanthrolines depending on the substituent introduced.
科学的研究の応用
5-Methoxy-4,7-phenanthroline has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
作用機序
The mechanism of action of 5-Methoxy-4,7-phenanthroline involves its ability to chelate metal ions, forming stable complexes. These metal complexes can participate in various biochemical processes, including electron transfer and catalysis. The compound’s planar structure and rigidity enhance its binding affinity to metal ions, making it an effective chelating agent .
類似化合物との比較
1,10-Phenanthroline: A parent compound with similar chelating properties but without the methoxy group.
2,2’-Bipyridine: Another nitrogen-containing heterocycle used as a ligand in coordination chemistry.
Bathocuproine: A derivative of phenanthroline used in optoelectronic devices.
Uniqueness: 5-Methoxy-4,7-phenanthroline is unique due to the presence of the methoxy group, which enhances its chemical reactivity and potential applications in various fields. The methoxy group also influences the compound’s electronic properties, making it distinct from other phenanthroline derivatives.
特性
IUPAC Name |
5-methoxy-4,7-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-16-12-8-11-9(4-2-6-14-11)10-5-3-7-15-13(10)12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATJLKZMEUUKEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C3C=CC=NC3=C1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301290 | |
| Record name | 5-methoxy-4,7-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951-06-4 | |
| Record name | NSC142220 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methoxy-4,7-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-Amino-6-chloro-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1620226.png)


